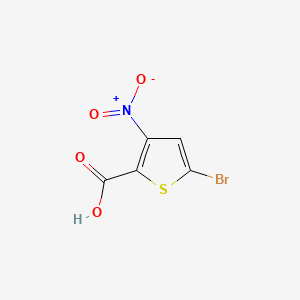

5-Bromo-3-nitrothiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO4S/c6-3-1-2(7(10)11)4(12-3)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCDDONOCCNMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652370 | |

| Record name | 5-Bromo-3-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101079-64-5 | |

| Record name | 5-Bromo-3-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-nitrothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 3 Nitrothiophene 2 Carboxylic Acid

Direct Synthetic Routes and Optimization

Direct synthesis aims to introduce the required functional groups onto a thiophene (B33073) core in a minimum number of steps. This often involves the careful orchestration of electrophilic substitution and carboxylation reactions, where regioselectivity is a paramount challenge.

Strategic Functionalization of Thiophene Precursors

The synthesis often commences with a pre-functionalized thiophene derivative to guide the subsequent substitution reactions. A common starting point is a thiophene bearing either a bromine atom or a carboxylic acid group, as these substituents direct the regiochemical outcome of subsequent nitration and bromination steps. For instance, starting with 2-thiophenecarboxylic acid allows for controlled functionalization, although direct nitration can lead to a mixture of isomers. rsc.org

Regioselective Nitration and Bromination Protocols

The introduction of nitro and bromo groups onto the thiophene ring requires precise control to achieve the desired 3-nitro and 5-bromo substitution pattern.

Nitration: The nitration of thiophene derivatives is a classic electrophilic aromatic substitution. However, direct nitration of thiophene itself is often violent and leads to a mixture of 2-nitro and 3-nitro isomers, with the 2-isomer predominating. google.com Nitrating a substituted thiophene, such as 5-bromothiophene-2-carboxylic acid, presents a more controlled approach. The carboxylic acid group is a deactivating meta-director, while the bromine at position 5 also directs incoming electrophiles. The reaction of 5-bromothiophene-2-carboxylic acid with a nitrating agent (e.g., nitric acid in a suitable solvent) would be the most direct, albeit challenging, route to the target molecule. The challenge lies in achieving nitration at the C3 position while avoiding side reactions like decarboxylation or the formation of other nitro-isomers. rsc.org Research on the nitration of benzo[b]thiophen-2-carboxylic acid shows that substitution can occur at various positions, highlighting the complexity of these reactions. rsc.org

Bromination: Bromination of thiophene is highly regioselective, typically occurring at the C2 position. studysmarter.co.uk If starting from 3-nitrothiophene-2-carboxylic acid, the challenge would be to introduce a bromine atom at the C5 position. The existing nitro and carboxyl groups are deactivating, making the ring less susceptible to electrophilic attack. However, the C5 position remains the most activated site for electrophilic substitution in a 2,3-disubstituted thiophene.

A plausible direct route involves the nitration of 5-bromothiophene-2-carboxylic acid. The conditions must be carefully optimized to favor nitration at the C3 position.

| Starting Material | Reagent | Product | Key Challenge |

| 5-Bromothiophene-2-carboxylic acid | HNO₃/H₂SO₄ | 5-Bromo-3-nitrothiophene-2-carboxylic acid | Controlling regioselectivity, preventing decarboxylation |

| 3-Nitrothiophene-2-carboxylic acid | Br₂/FeBr₃ | This compound | Overcoming deactivation by nitro and carboxyl groups |

Carboxylation Techniques on Thiophene Scaffolds

An alternative strategy involves constructing the carboxylic acid group onto a pre-functionalized 5-bromo-3-nitrothiophene ring. This is a powerful approach as it circumvents the potential decarboxylation issues associated with nitrating a thiophene carboxylic acid.

This classic method involves the formation of a Grignard reagent from a suitable halo-thiophene, followed by its reaction with carbon dioxide (usually as dry ice) to form the carboxylate, which is then protonated to yield the carboxylic acid. To synthesize the target compound, one would start with 2,5-dibromo-3-nitrothiophene. A selective metal-halogen exchange at the C2 position, for example using a Grignard reagent formation protocol, followed by carbonation, could yield the desired product. nih.gov This method's success hinges on the selective formation of the Grignard reagent at C2 without disturbing the C5 bromine.

Reaction Scheme: Grignard Carbonation

Grignard Formation: 2,5-Dibromo-3-nitrothiophene + Mg → 5-Bromo-3-nitro-2-thienylmagnesium bromide

Carbonation: 5-Bromo-3-nitro-2-thienylmagnesium bromide + CO₂ → Intermediate carboxylate

Protonation: Intermediate carboxylate + H⁺ → this compound

Palladium-catalyzed carbonylation offers a more modern and often milder alternative to Grignard-based methods. researchgate.net This technique typically involves the reaction of an aryl halide with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile (like water or an alcohol). nih.gov Starting with 2,5-dibromo-3-nitrothiophene, a palladium-catalyzed carbonylation could selectively convert the C-Br bond at the 2-position into a carboxylic acid group. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. researchgate.netrsc.org

| Method | Starting Material | Key Reagents | Advantages |

| Grignard Carbonation | 2,5-Dibromo-3-nitrothiophene | Mg, CO₂ | Well-established method |

| Palladium-Catalyzed Carbonylation | 2,5-Dibromo-3-nitrothiophene | Pd catalyst, CO, H₂O | High functional group tolerance, milder conditions |

Multistep Synthesis Approaches from Readily Available Thiophene Derivatives

Multistep synthesis provides a more controlled, albeit longer, pathway to complex molecules like this compound. This approach builds the molecule step-by-step, allowing for purification of intermediates and ensuring the correct placement of each functional group.

A common multistep strategy begins with a commercially available and less complex thiophene derivative, such as 2-thiophenecarboxylic acid or its esters. nih.gov A representative synthetic sequence could be:

Esterification: Protection of the carboxylic acid group of 2-thiophenecarboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions in subsequent steps. rsc.org

Bromination: Electrophilic bromination of the thiophene ester. This reaction is highly regioselective and will yield the 5-bromo derivative in high yield.

Nitration: Nitration of the 5-bromothiophene-2-carboxylate. The ester group at C2 and the bromine at C5 will direct the incoming nitro group to the C3 and C4 positions. Careful control of reaction conditions is necessary to maximize the yield of the desired 3-nitro isomer.

Hydrolysis: Saponification of the ester group to yield the final product, this compound.

This stepwise approach, while involving more transformations, offers superior control over the regiochemistry compared to direct functionalization routes. nih.govresearchgate.net

Sequential Halogenation, Nitration, and Carboxylation Strategies

The construction of this compound typically involves a multi-step sequence of electrophilic substitution and directed functionalization reactions on a thiophene core. The order of these reactions is crucial for achieving the desired regioselectivity.

One plausible synthetic pathway commences with the bromination of a suitable thiophene precursor. The bromination of thiophene derivatives can be achieved using various reagents, such as N-Bromosuccinimide (NBS), to introduce a bromine atom at a specific position. chemicalbook.com For instance, the bromination of 2-thiophenecarboxylic acid would likely direct the bromine to the 5-position due to the directing effect of the carboxyl group.

Subsequent nitration introduces the nitro group. The nitration of thiophenes is a sensitive reaction and requires mild conditions to avoid degradation of the substrate. stackexchange.com Reagents like nitric acid in acetic anhydride (B1165640) are commonly employed for the nitration of thiophenes, yielding primarily the 2-nitro derivative. stackexchange.comorgsyn.org However, the presence of other substituents on the thiophene ring will influence the position of nitration. In the case of 5-bromo-2-thiophenecarboxylic acid, the nitration would be directed to the 3-position.

Finally, the carboxylic acid group can be introduced through various methods. If not already present in the starting material, carboxylation can be achieved by lithiation of a halogenated thiophene followed by quenching with carbon dioxide, or through transition-metal-catalyzed carboxylation reactions. beilstein-journals.orgmdpi.com For example, a route could involve the bromination and nitration of a thiophene precursor, followed by a final carboxylation step.

A representative, though not explicitly detailed for this exact molecule in the search results, sequence could be:

Bromination: Starting with 2-thiophenecarboxylic acid, bromination at the 5-position to yield 5-bromo-2-thiophenecarboxylic acid.

Nitration: Subsequent nitration of 5-bromo-2-thiophenecarboxylic acid to introduce the nitro group at the 3-position, yielding the final product.

The regioselectivity of each step is governed by the electronic effects of the substituents already present on the thiophene ring.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the availability and reactivity of key precursors and the efficient transformation of intermediates.

A common precursor for this synthesis is 2-thiophenecarboxylic acid or its derivatives. wikipedia.org This compound can be prepared by the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org Another key precursor is 3-methylthiophene-2-carboxylic acid , which can undergo a series of bromination and oxidation steps. beilstein-journals.org

An important intermediate in a potential synthetic route is 5-bromo-2-thiophenecarboxylic acid . sigmaaldrich.com This intermediate can be prepared and subsequently nitrated to yield the target molecule. Another relevant intermediate could be 2,5-dibromo-3,4-dinitrothiophene , which is used in the synthesis of nitro-substituted thiophene trimers and highlights the possibility of introducing nitro and bromo groups prior to other functionalizations. mdpi.com

The transformation of these precursors and intermediates involves a range of organic reactions. For example, the conversion of a methyl group to a carboxylic acid can be achieved through oxidation. The introduction of a bromo group is typically an electrophilic bromination, and the addition of a nitro group is an electrophilic nitration. The final carboxylation step, if needed, can be a more complex transformation involving organometallic intermediates. beilstein-journals.org

Table 1: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 2-Thiophenecarboxylic acid | C₅H₄O₂S | Starting material |

| 5-Bromo-2-thiophenecarboxylic acid | C₅H₃BrO₂S | Intermediate |

| 3-Methylthiophene-2-carboxylic acid | C₆H₆O₂S | Alternative precursor |

| 2,5-Dibromo-3,4-dinitrothiophene | C₄Br₂N₂O₄S | Related polysubstituted thiophene |

Green Chemistry Principles in the Synthesis of Thiophene Carboxylic Acids

The application of green chemistry principles to the synthesis of thiophene carboxylic acids aims to reduce the environmental impact of these processes. This involves the use of safer solvents, minimizing waste, and improving reaction efficiency. nih.gov

Solvent-Free Reactions and Minimization of Byproducts

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com In the context of thiophene synthesis, several solvent-free methods have been developed. For example, mechanochemical approaches, such as high-speed ball milling, have been used for the Gewald synthesis of substituted 2-amino thiophene derivatives in a solvent-free environment. nih.govresearchgate.net

The direct carboxylation of thiophene with CO₂ has been achieved under relatively mild, solvent-free conditions using a carbonate and carboxylate medium. mdpi.comresearchgate.net This method avoids the use of hazardous organometallic reagents and organic solvents. The reaction of thiophenes with a CCl₄–CH₃OH–catalyst system to produce 2-thiophenecarboxylic acid derivatives has also been reported, although the use of carbon tetrachloride is not ideal from a green chemistry perspective. semanticscholar.orgresearchgate.net

Minimization of byproducts is another important goal. In the nitration of thiophenes, for example, careful control of reaction conditions is necessary to avoid the formation of dinitro isomers and other side products. sciforum.net The use of milder nitrating agents, such as copper nitrate, can improve the selectivity of the reaction. stackexchange.com

Table 2: Examples of Green Synthetic Approaches for Thiophenes

| Reaction Type | Green Aspect | Example | Reference |

|---|---|---|---|

| Gewald Synthesis | Solvent-free | High-speed ball milling | nih.gov |

| Carboxylation | Solvent-free, CO₂ as C1 source | Carbonate/carboxylate medium | mdpi.comresearchgate.net |

| Polymerization | Solvent-free | Mechanochemical oxidative polymerization | researchgate.netrsc.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy are preferred in green chemistry as they generate less waste. Addition and rearrangement reactions, for instance, have 100% atom economy in theory. primescholars.com

In the synthesis of thiophene carboxylic acids, the choice of reaction can significantly impact the atom economy. For example, C–H carboxylation of unactivated arenes with CO₂ is an attractive strategy due to its high atom economy. mdpi.com Transition-metal-free synthesis of thiophenes from buta-1-enes and potassium sulfide (B99878) also represents an atom-economical approach. organic-chemistry.org

Reaction efficiency is also a critical factor. This includes not only the chemical yield but also the energy consumption and the ease of product isolation and purification. The development of catalytic systems that can operate under mild conditions with high turnover numbers is a key area of research. For example, palladium-catalyzed carboxylation of thiophene has been studied to understand the mechanism and improve efficiency. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Nitrothiophene 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 5-bromo-3-nitrothiophene-2-carboxylic acid is a primary site for a variety of derivatization reactions. Its reactivity is standard for an aromatic carboxylic acid, allowing for transformations into esters, amides, acid halides, and anhydrides, which are crucial for synthesizing more complex molecules.

Esterification Reactions for Derivatization

Esterification of this compound is a common method for protecting the carboxylic acid group or for modifying the compound's solubility and electronic properties. A standard procedure involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

For instance, a method analogous to the esterification of similar thiophene (B33073) carboxylic acids can be employed. The reaction of this compound with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) under reflux conditions, would yield the corresponding methyl ester. rsc.org The excess alcohol often serves as the solvent.

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Conditions | Product |

|---|

This transformation is a classic Fischer esterification, a nucleophilic acyl substitution reaction. The protonation of the carbonyl oxygen by the acid catalyst activates the carbonyl carbon, making it more electrophilic and susceptible to attack by the nucleophilic alcohol.

Amide Formation and Peptide Coupling Analogues

The conversion of the carboxylic acid to an amide is a fundamental transformation in organic synthesis, particularly in medicinal chemistry for the creation of peptide analogues. uantwerpen.be This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. nih.govrsc.org

Common activating agents, or coupling reagents, include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as N-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and minimize side reactions. uantwerpen.besigmaaldrich.com These reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine. uantwerpen.be

Greener, one-pot methods have also been developed that avoid traditional coupling reagents. nih.govrsc.org These can involve the formation of an intermediate thioester, which then reacts with an amine to form the desired amide. nih.govresearchgate.net This approach is advantageous as the by-products are often more easily removed. researchgate.net

Table 2: Common Coupling Reagents for Amide Formation

| Coupling Reagent Class | Example | Key Features |

|---|---|---|

| Carbodiimides | EDC, DCC | Widely used, forms urea (B33335) byproduct. |

| Uronium/Phosphonium Salts | HBTU, PyBOP | High efficiency, often used in solid-phase peptide synthesis. uantwerpen.be |

Formation of Acid Halides and Anhydrides

For enhanced reactivity, this compound can be converted into its corresponding acid halide or anhydride (B1165640). Acid chlorides, the most common acid halides, are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.org This reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group is replaced by a chloride ion. libretexts.org Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the acid bromide. libretexts.org

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often by heating. youtube.com However, for synthetic utility, mixed anhydrides are more common. Asymmetrical anhydrides are generally not preferred for creating esters and amides due to the potential for forming multiple products. libretexts.org The high reactivity of both acid halides and anhydrides makes them excellent electrophiles for reactions with a wide range of nucleophiles to form esters, amides, and other acyl derivatives. libretexts.org

Reactivity of the Bromo Substituent

The bromine atom on the thiophene ring is subject to substitution, primarily through nucleophilic aromatic substitution (SNAr) pathways, a reaction class that is highly dependent on the electronic nature of the aromatic ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr mechanism is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.comnih.gov In this compound, the potent electron-withdrawing nitro group (–NO₂) significantly activates the thiophene ring towards attack by nucleophiles. The bromine atom serves as the leaving group in these reactions.

The accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov

Addition: A nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing nitro group.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

While most SNAr reactions proceed via this stepwise mechanism, concerted pathways have also been reported for some heterocyclic systems. nih.govnih.gov

Reaction Kinetics and Substituent Effects

The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring. doaj.orgnih.gov

Reaction Kinetics: Kinetic studies of SNAr reactions often reveal that the first step, the formation of the Meisenheimer complex, is the rate-determining step. nih.gov The rate of the reaction can be expressed by a second-order rate law, being first order in the aromatic substrate and first order in the nucleophile. The stability of the intermediate complex is key; the more stable the complex, the lower the activation energy and the faster the reaction. The use of Brønsted-type plots, which correlate the reaction rate with the basicity (or nucleophilicity) of the attacking nucleophile, can help elucidate the reaction mechanism. doaj.orgnih.gov

Substituent Effects:

Electron-Withdrawing Groups: The presence of the strong electron-withdrawing nitro group is essential for activating the ring to nucleophilic attack. It stabilizes the anionic Meisenheimer intermediate through resonance. The carboxylic acid group, also being electron-withdrawing, further contributes to this activation.

Leaving Group: The nature of the leaving group affects the second step of the reaction. Halogens are common leaving groups, with their ability to depart being inversely related to their basicity (F > Cl > Br > I). However, since the C-X bond cleavage is not typically the rate-determining step, even fluorine can be an excellent leaving group in SNAr reactions due to its strong inductive electron-withdrawing effect which enhances the electrophilicity of the ring. masterorganicchemistry.com

Solvent: The solvent plays a critical role. Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus enhancing its nucleophilicity. nih.gov The solvent can also influence the stability of the charged intermediate. nih.gov

Table 3: Factors Influencing SNAr Reaction Rates

| Factor | Influence | Example Effect on this compound |

|---|---|---|

| Nucleophile Strength | Stronger, less sterically hindered nucleophiles react faster. | An alkoxide (e.g., CH₃O⁻) will react faster than its corresponding alcohol (CH₃OH). |

| Electron-Withdrawing Groups | Stabilize the Meisenheimer intermediate, increasing the reaction rate. | The –NO₂ and –COOH groups strongly activate the thiophene ring for substitution. |

| Solvent Polarity | Polar aprotic solvents enhance nucleophilicity and stabilize intermediates. | Reaction with sodium methoxide (B1231860) would be faster in DMSO than in methanol. nih.gov |

| Leaving Group | The rate-determining step is usually nucleophilic attack, not leaving group departure. | While C-Br is weaker than C-Cl, the difference in rate may not be substantial if the first step is rate-limiting. |

Influence of Nucleophile Nature on Reaction Outcome

The pronounced electron-deficient character of the thiophene ring in this compound makes the C5 position, bearing the bromine atom, highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is significantly enhanced by the presence of the electron-withdrawing nitro and carboxyl groups, which delocalize the negative charge. nih.gov

The nature of the attacking nucleophile plays a critical role in the reaction's feasibility and rate. Strong, electron-rich nucleophiles are required to attack the deactivated ring. The outcome can be predicted based on the nucleophile's type:

Oxygen Nucleophiles (e.g., alkoxides, phenoxides): These are effective nucleophiles for SNAr reactions, leading to the formation of the corresponding 5-alkoxy or 5-aryloxy derivatives. The reaction typically requires a strong base to generate the alkoxide in situ.

Nitrogen Nucleophiles (e.g., primary/secondary amines, ammonia): Amines are excellent nucleophiles for this transformation. Studies on analogous nitrothiophenes have shown that amines like piperidine (B6355638) and morpholine (B109124) readily displace halides. nih.gov The reaction of this compound with amines would yield 5-amino-3-nitrothiophene-2-carboxylic acid derivatives.

Sulfur Nucleophiles (e.g., thiolates): Thiolates are powerful, soft nucleophiles that react efficiently in SNAr reactions, resulting in the formation of 5-thioether derivatives.

The table below illustrates the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Reagent | Expected Product |

| Oxygen | Methoxide | Sodium Methoxide (NaOCH₃) | 5-Methoxy-3-nitrothiophene-2-carboxylic acid |

| Nitrogen | Piperidine | Piperidine | 5-(Piperidin-1-yl)-3-nitrothiophene-2-carboxylic acid |

| Sulfur | Thiophenolate | Sodium Thiophenolate (NaSPh) | 5-(Phenylthio)-3-nitrothiophene-2-carboxylic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is a versatile handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex in the presence of a base. youtube.commasterorganicchemistry.com For this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the C5 position.

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com A critical consideration for this substrate is the acidic proton of the carboxylic acid, which can interfere with the basic conditions required for the coupling. Therefore, it is common practice to first protect the carboxylic acid, often as an ester (e.g., methyl or ethyl ester), before performing the Suzuki reaction.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. mdpi.comdntb.gov.ua

The following table shows representative examples of Suzuki-Miyaura coupling reactions on an esterified derivative of the title compound.

| Arylboronic Acid | Palladium Catalyst | Base | Expected Product (after hydrolysis) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Phenyl-3-nitrothiophene-2-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | 5-(4-Methoxyphenyl)-3-nitrothiophene-2-carboxylic acid |

| Thiophene-3-boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 5-(Thiophen-3-yl)-3-nitrothiophene-2-carboxylic acid |

Beyond the Suzuki coupling, other palladium-catalyzed reactions can be employed to functionalize the C5 position.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would introduce an alkynyl substituent at the C5 position of this compound, providing access to a wide range of conjugated systems. researchgate.net

The Heck reaction couples the aryl halide with an alkene to form a new, substituted alkene. masterorganicchemistry.comorganic-chemistry.org This reaction typically involves a palladium catalyst and a base. The reaction of this compound with various alkenes would yield 5-vinylthiophene derivatives. nih.govresearchgate.net

The table below outlines the expected transformations using these coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System | Expected Product Structure |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 5-(Phenylethynyl)-3-nitrothiophene-2-carboxylic acid |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 5-(2-Phenylvinyl)-3-nitrothiophene-2-carboxylic acid |

| Heck | Methyl Acrylate | Pd(OAc)₂ | Methyl 3-(3-nitro-2-carboxythiophen-5-yl)acrylate |

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group.

The reduction of the nitro group to a primary amine is a key transformation, yielding 5-bromo-3-aminothiophene-2-carboxylic acid, a valuable building block for the synthesis of dyes, pharmaceuticals, and fused heterocyclic systems. This reduction must be performed chemoselectively to avoid affecting the carboxylic acid or the C-Br bond.

Classic conditions for this transformation involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a common method, although care must be taken to prevent hydrodebromination (cleavage of the C-Br bond). organic-chemistry.org More modern, milder reagents have been developed for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities. These include systems like hydrazine (B178648) in the presence of zinc or magnesium powder.

| Reducing Agent | Solvent/Conditions | Primary Product | Notes |

| Sn / conc. HCl | Heat | 5-Bromo-3-aminothiophene-2-carboxylic acid hydrochloride | Classic, robust method. |

| Fe / NH₄Cl | Ethanol/Water | 5-Bromo-3-aminothiophene-2-carboxylic acid | Milder, neutral conditions. |

| Na₂S₂O₄ | Water/Dioxane | 5-Bromo-3-aminothiophene-2-carboxylic acid | Sodium dithionite (B78146) is a mild reducing agent. |

| H₂ (g), Pd/C | Ethanol | 5-Bromo-3-aminothiophene-2-carboxylic acid | Risk of hydrodebromination. |

As previously discussed in section 3.2.1.2, the strong electron-withdrawing capacity of the nitro group, in concert with the carboxylic acid, is the primary activating force for nucleophilic aromatic substitution (SNAr) at the C5 position. masterorganicchemistry.com The reaction proceeds through an addition-elimination pathway involving a Meisenheimer intermediate, which is stabilized by resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. masterorganicchemistry.comnih.gov

This activation makes the bromine atom a good leaving group when attacked by a suitable nucleophile. The kinetics of these substitutions on similar nitrothiophene systems have been studied, confirming that the reaction is significantly faster than on thiophenes lacking the nitro group activator. nih.gov In some highly activated systems, such as dinitrothiophenes, nucleophilic substitution can occur even without a leaving group, proceeding via a vicarious nucleophilic substitution (VNS) mechanism where a hydrogen atom is displaced. beilstein-journals.org For this compound, the SNAr pathway is the dominant route for substitution.

Thiophene Ring Stability and Potential Transformations

Resistance to Ring Opening Reactions under Specific Conditions

The electron-deficient nature of the thiophene ring in molecules substituted with nitro groups can make it susceptible to nucleophilic attack that may lead to ring cleavage. For instance, studies on related nitro-substituted thiophenes have documented instances of ring opening. Research has shown that 3,4-dinitrothiophene can undergo a ring-opening reaction when treated with secondary amines. rsc.org Similarly, monocyclic 2-chloro-3-nitrothiophenes have been observed to form ring-opening products when reacting with benzothiohydrazide. researchgate.net The bioactivation of related 5-nitrothiophene-2-carboxamides within biological systems can also proceed via metabolites formed through the opening of the thiophene ring. dur.ac.uk

Despite this susceptibility, the thiophene ring demonstrates considerable stability and resistance to cleavage under many synthetic conditions, particularly those that target the substituents. A prominent example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In studies involving the closely related compound 5-bromothiophene-2-carboxylic acid, the C-Br bond at the 5-position is selectively cleaved and replaced with a new carbon-carbon bond, while the thiophene ring structure remains intact throughout the transformation. nih.govmdpi.com This demonstrates the ring's robustness under these widely used synthetic conditions. The stability allows for the selective functionalization of the molecule at the bromine-substituted position without compromising the core heterocyclic structure.

The following table summarizes the behavior of the thiophene ring in related compounds under different reaction conditions.

| Compound | Reagents/Conditions | Ring Behavior | Outcome |

| 3,4-Dinitrothiophene | Secondary Amines | Opens | Ring cleavage products formed. rsc.org |

| 2-Chloro-3-nitrothiophenes | Benzothiohydrazide | Opens | Thiophene ring-opening products observed. researchgate.net |

| 5-Bromothiophene-2-carboxylic acid | Arylboronic acids, Pd Catalyst (Suzuki Coupling) | Stable (Resistant) | Selective substitution at C-Br bond; ring remains intact. nih.gov |

Rearrangement Pathways (if applicable)

Rearrangement reactions involving the thiophene ring of this compound are not commonly documented. However, for structurally similar compounds, certain rearrangement pathways have been considered as mechanistic possibilities, even if they are not always the favored route.

For heteroaromatic systems bearing a nitro group adjacent to a potential leaving group and a side chain capable of acting as a nucleophile, the Smiles rearrangement is a theoretical possibility. In the context of related 2-chloro-3-nitrothiophenes, a mechanistic pathway involving a Smiles rearrangement was considered. researchgate.net However, the study found that the reaction preferentially proceeded via a thiophene ring-opening pathway, which was the predominant outcome. researchgate.net This suggests that while rearrangement is a conceivable pathway for such substituted thiophenes, it can be outcompeted by other reactive pathways like ring cleavage.

No specific rearrangement pathways for this compound itself have been detailed in the reviewed literature. The stability of the substituted thiophene ring under many conditions, as noted in the context of cross-coupling reactions, suggests that rearrangement is not a typical transformation for this class of compounds under those specific conditions.

Table of Competing Pathways in Related Nitrothiophenes

| Starting Material | Reaction | Potential Pathway | Observed Outcome |

| 2-Chloro-3-nitrothiophene derivative | Nucleophilic substitution | Smiles Rearrangement | Not favored. researchgate.net |

| 2-Chloro-3-nitrothiophene derivative | Nucleophilic substitution | Thiophene Ring Opening | Predominant reaction pathway. researchgate.net |

Derivatization Strategies and Synthesis of Advanced Analogs Based on 5 Bromo 3 Nitrothiophene 2 Carboxylic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of 5-bromo-3-nitrothiophene-2-carboxylic acid is a primary site for derivatization, allowing for the straightforward synthesis of esters and amides. These derivatives are often crucial intermediates for enhancing solubility, modifying electronic properties, or preparing for subsequent coupling reactions.

Standard esterification procedures, such as the Steglich esterification, are effective for this transformation. This method involves reacting the carboxylic acid with an alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govmdpi.com For instance, the reaction of a similar compound, 5-bromothiophene-2-carboxylic acid, with amyl alcohol or 2-ethylhexanol using DCC and DMAP in a solvent like dichloromethane (B109758) (DCM) yields the corresponding ester in high purity. nih.govmdpi.com This approach is broadly applicable and can be used to introduce a wide variety of alkyl or aryl groups.

Similarly, amide synthesis can be achieved through the activation of the carboxylic acid, often by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Another common method involves direct amide coupling using reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which facilitate the bond formation between the carboxylic acid and an amine. The synthesis of N-phenyl-5-propylthiophene-2-carboxamide, for example, has been demonstrated by treating 2-propylthiophene (B74554) with phenyl isocyanate following a lithiation step, showcasing another route to amide formation on a thiophene (B33073) scaffold. mdpi.com

Preparation of Organometallic Derivatives

The carboxylate functionality of this compound is an excellent ligand for forming stable complexes with various metals. Organotin(IV) derivatives, in particular, have been extensively studied due to their structural diversity and potential applications.

Diorganotin(IV) Complexes of Thiophene Carboxylic Acids

Diorganotin(IV) complexes are typically synthesized by reacting a diorganotin(IV) oxide (R₂SnO) or a diorganotin(IV) dichloride (R₂SnCl₂) with the carboxylic acid ligand in a suitable solvent, often methanol (B129727) or toluene. nih.govtandfonline.com The stoichiometry of the reaction (e.g., 1:1 or 2:1 ligand-to-metal ratio) can be controlled to produce different structural motifs. tandfonline.com For example, reacting a diorganotin(IV) oxide with thiophene-2-carboxylic acid can yield complexes with the general formulas [R₂Sn(O₂CR')₂] or the dinuclear [(R₂SnO₂CR')₂O], where R is an alkyl or aryl group and R' is the thienyl moiety. tandfonline.com The deprotonation of the carboxylic acid's hydroxyl group and subsequent coordination of the carboxylate oxygen atoms to the tin center are the key steps in the formation of these stable complexes. nih.gov

Structural Assignments via Spectroscopic Studies of Metal Complexes

A suite of spectroscopic techniques is indispensable for elucidating the structure and coordination environment of the resulting metal complexes.

FT-IR Spectroscopy: Infrared spectroscopy provides crucial information about the coordination mode of the carboxylate group. The key diagnostic markers are the positions of the asymmetric (νₐₛᵧₘ) and symmetric (νₛᵧₘ) stretching vibrations of the COO⁻ group. The disappearance of the broad O-H stretch from the free carboxylic acid is the first indication of complexation. nih.gov The difference between these two stretching frequencies, denoted as Δυ (Δυ = νₐₛᵧₘ - νₛᵧₘ), is used to infer the coordination mode. A large Δυ value (typically >200 cm⁻¹) suggests a monodentate coordination, whereas a smaller Δυ value (<200 cm⁻¹) is indicative of a bidentate (chelating or bridging) coordination. researchgate.netresearchgate.net The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) corresponding to Sn-C and Sn-O vibrations further confirms the formation of the organotin complex. nih.gov

NMR Spectroscopy: Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is a powerful tool for structural analysis in solution.

In ¹H NMR , the absence of the acidic proton signal confirms deprotonation and coordination. nih.gov

In ¹³C NMR , the chemical shift of the carboxylate carbon (COO) changes upon coordination, typically shifting downfield compared to the free ligand. nih.gov

¹¹⁹Sn NMR is particularly informative for determining the coordination number of the tin atom. The chemical shift (δ) values are highly sensitive to the geometry around the tin center. Generally, four-coordinate tin appears in the range of +200 to -60 ppm, five-coordinate tin from -90 to -190 ppm, and six-coordinate tin from -210 to -400 ppm. nih.gov This allows for a clear distinction between tetrahedral, trigonal-bipyramidal, and octahedral geometries in solution. semanticscholar.orgjst.go.jp

Table 1: Representative Spectroscopic Data for Diorganotin(IV) Carboxylate Characterization

| Spectroscopic Technique | Key Feature | Interpretation |

|---|---|---|

| FT-IR | Disappearance of broad O-H band | Deprotonation of carboxylic acid |

Functionalization for Incorporation into Polymeric Architectures

The unique electronic structure and reactive handles of this compound make it an attractive monomer for the synthesis of advanced functional polymers, particularly those with tailored electronic properties.

As Monomers for π-Conjugated Oligomers and Polymers

π-conjugated polymers and oligomers are a class of materials with alternating single and double bonds, which exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics like field-effect transistors (OFETs) and solar cells. mdpi.com The design of these materials often relies on a donor-acceptor (D-A) architecture, where electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. acs.org

This compound (or its ester/amide derivatives) is an excellent candidate for an acceptor monomer. The thiophene ring itself is an electron-rich π-system, but the strongly electron-withdrawing nitro (-NO₂) group significantly lowers its electron density, turning it into an effective acceptor unit. mdpi.com The bromine atom at the 5-position serves as a crucial reactive site for polymerization through cross-coupling reactions, while the carboxylic acid (or its derivative) at the 2-position can be used to fine-tune solubility and processing characteristics.

Synthetic Methods for Donor-Acceptor Oligomers

The most powerful and widely used methods for constructing D-A oligomers and polymers are palladium-catalyzed cross-coupling reactions. mdpi.com The Stille and Suzuki reactions are particularly prominent.

The Stille cross-coupling reaction involves the reaction between an organohalide (like the bromo-thiophene monomer) and an organostannane (an organotin compound). wikipedia.org In this context, the 5-bromo-3-nitrothiophene-2-carboxylate monomer (the acceptor) would be reacted with a stannylated donor monomer (e.g., a bis(trimethylstannyl) derivative of an electron-rich aromatic system) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. mdpi.com

The Suzuki cross-coupling reaction is another cornerstone of polymer synthesis, coupling an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govsciforum.net Here, the 5-bromo-3-nitrothiophene-2-carboxylate would be coupled with an arylboronic acid donor unit, again catalyzed by a palladium complex. This method is often preferred due to the lower toxicity and higher stability of the boronic acid reagents. nih.gov

These reactions allow for the precise, stepwise construction of D-A-D or alternating D-A polymer chains, enabling fine control over the electronic and physical properties of the final material. mdpi.comnih.gov

Table 2: Components of a Typical Palladium-Catalyzed Cross-Coupling for D-A Polymer Synthesis

| Component | Role | Example for Stille Coupling | Example for Suzuki Coupling |

|---|---|---|---|

| Acceptor Monomer | Electron-poor unit with halide | 5-Bromo-3-nitrothiophene-2-carboxylate | 5-Bromo-3-nitrothiophene-2-carboxylate |

| Donor Monomer | Electron-rich unit with organometal | Distannylated Bithiophene | Aryl Boronic Acid |

| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄ | Pd(PPh₃)₄, Pd(OAc)₂ |

| Solvent | Reaction medium | Anhydrous DMF, Toluene | 1,4-Dioxane/Water, Toluene |

| Base (for Suzuki) | Activates boronic acid | N/A | K₃PO₄, K₂CO₃ |

This table outlines the general components required for polymerization. nih.govmdpi.commdpi.com

Synthesis of Thienothiophene Analogs via Cyclization Reactions

The construction of fused heterocyclic systems, such as thienothiophenes, from appropriately substituted thiophene precursors represents a significant strategy in the synthesis of advanced materials and complex molecules. In the context of this compound, its inherent functionalities provide a pathway for the synthesis of thienothiophene analogs through a sequence of derivatization and intramolecular cyclization. This approach typically involves an initial modification of the carboxylic acid group, followed by a nucleophilic aromatic substitution of the nitro group, and culminates in a base-mediated ring closure to form the bicyclic thieno[3,2-b]thiophene (B52689) core.

A plausible and effective strategy for the synthesis of thienothiophene analogs from this compound involves a multi-step process. The initial step is the esterification of the carboxylic acid moiety to prevent its interference in subsequent base-mediated reactions and to enhance the solubility of the starting material in organic solvents. Following the protection of the carboxylic acid, the pivotal step is the nucleophilic aromatic substitution of the 3-nitro group with a suitable sulfur-containing nucleophile. Reagents such as methyl thioglycolate are particularly effective for this transformation, leading to the formation of a 3-sulfenyl-substituted thiophene derivative. The presence of the electron-withdrawing ester group at the 2-position facilitates this substitution reaction.

The final and defining step in the synthesis of the thienothiophene scaffold is an intramolecular cyclization of the newly introduced side chain. This reaction is typically a Dieckmann condensation, which is promoted by a strong base like sodium ethoxide or sodium methoxide (B1231860). The base facilitates the deprotonation of the α-carbon of the ester group in the side chain, which then attacks the ester carbonyl at the 2-position of the thiophene ring, leading to the formation of the second fused thiophene ring. This sequence of reactions provides a versatile route to highly functionalized thienothiophene derivatives.

Research has demonstrated the viability of this approach with analogous 3-nitrothiophene (B186523) systems. For instance, the reaction of 3-nitrothiophene-2,5-dicarboxylates with thioglycolates in the presence of potassium carbonate has been shown to readily proceed via nucleophilic displacement of the nitro group. mdpi.comresearchgate.net The resulting 3-sulfenylthiophene intermediates can then be cyclized to form the thieno[3,2-b]thiophene framework upon treatment with a stronger base. mdpi.comresearchgate.net Similarly, the reaction of methyl 5-formyl-4-nitrothiophene-2-carboxylate with methyl thioglycolate or 2-mercaptoacetone in the presence of potassium carbonate has been reported to directly yield 2,5-disubstituted thieno[3,2-b]thiophenes. researchgate.net

This established reactivity pattern provides a strong foundation for the proposed synthesis of thienothiophene analogs from this compound. The following tables outline the key steps and intermediates in this synthetic pathway.

Table 1: Proposed Synthesis of a Thienothiophene Analog from this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Esterification | This compound | Ethanol, Sulfuric acid (catalytic), Reflux | Ethyl 5-bromo-3-nitrothiophene-2-carboxylate |

| 2. Nucleophilic Substitution | Ethyl 5-bromo-3-nitrothiophene-2-carboxylate | Methyl thioglycolate, Potassium carbonate, DMF | Ethyl 5-bromo-3-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate |

| 3. Intramolecular Cyclization | Ethyl 5-bromo-3-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate | Sodium ethoxide, Ethanol, Reflux | Ethyl 6-bromo-3-hydroxy-thieno[3,2-b]thiophene-2-carboxylate |

Table 2: Detailed Research Findings on Analogous Thienothiophene Synthesis

| Starting Material | Reagents | Base | Product | Reference |

| 3-Nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate | K2CO3, then NaOMe | Methyl 3-hydroxy-5-(methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylate | mdpi.com |

| 3-Nitrothiophene-2,5-dicarboxylate | 2-Mercaptoacetone | K2CO3, then NaOMe | Methyl 3-acetyl-5-(methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylate | mdpi.com |

| Methyl 5-formyl-4-nitrothiophene-2-carboxylate | Methyl thioglycolate | K2CO3 | Methyl 5-formyl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | researchgate.net |

The synthesis of thienothiophene analogs through such cyclization reactions highlights the utility of this compound as a versatile building block in organic synthesis, enabling the construction of complex heterocyclic systems with potential applications in materials science and medicinal chemistry.

Comprehensive Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum for 5-Bromo-3-nitrothiophene-2-carboxylic acid is predicted to be relatively simple, showing two distinct signals. The thiophene (B33073) ring contains only a single proton at the C-4 position. Due to the strong electron-withdrawing effects of the adjacent nitro group (-NO₂) at C-3 and the bromo group (-Br) at C-5, this proton is expected to be significantly deshielded and appear as a singlet far downfield, estimated in the range of 8.0-8.5 ppm.

The second signal corresponds to the acidic proton of the carboxylic acid group (-COOH). This proton is typically observed as a broad singlet, as its signal can be broadened by hydrogen bonding and chemical exchange with trace amounts of water. Its chemical shift is highly dependent on the solvent and concentration but is expected to appear significantly downfield, generally above 10 ppm.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| >10.0 | Broad Singlet | 1H | -COOH |

| 8.0 - 8.5 | Singlet | 1H | H-4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are anticipated, corresponding to the four carbons of the thiophene ring and the carbon of the carboxyl group.

The chemical shifts are influenced by the attached functional groups. The carbon of the carboxylic acid (C=O) is expected to have the largest chemical shift, typically in the range of 160-170 ppm. The carbons of the thiophene ring are influenced by the electronegative bromine and nitro groups. C-2, bonded to the carboxylic acid, and C-3, bonded to the nitro group, are expected to be significantly downfield. C-5, attached to the bromine, will also be downfield, while C-4 is expected at a lower chemical shift relative to the other ring carbons.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 160 - 170 | C-6 (-COOH) |

| 145 - 155 | C-3 (-NO₂) |

| 135 - 145 | C-2 (-COOH) |

| 125 - 135 | C-4 |

| 115 - 125 | C-5 (-Br) |

Advanced NMR Techniques for Connectivity and Conformation

While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm assignments. An HSQC experiment would correlate the proton at C-4 with its directly attached carbon. An HMBC experiment would show correlations between the H-4 proton and neighboring carbons (C-2, C-3, C-5), and between the carboxylic acid proton and nearby carbons (C-2, C-6), definitively confirming the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

Vibrational Mode Assignments and Interpretations

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by strong intermolecular hydrogen bonding. nih.gov

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680 and 1710 cm⁻¹. nih.gov

N-O Stretches: The nitro group (-NO₂) will exhibit two characteristic stretching vibrations: a strong asymmetric stretch typically found between 1500-1560 cm⁻¹ and a medium-to-strong symmetric stretch between 1340-1380 cm⁻¹.

C-H Bending: Aromatic C-H out-of-plane bending vibrations may appear in the fingerprint region.

Thiophene Ring Vibrations: C=C and C-S stretching vibrations of the thiophene ring typically appear in the 1300-1600 cm⁻¹ region.

C-Br Stretch: A weak to medium absorption corresponding to the C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O Stretch (Carboxylic Acid) |

| 1500-1560 | Strong | Asymmetric N-O Stretch (Nitro) |

| 1340-1380 | Strong | Symmetric N-O Stretch (Nitro) |

| 1300-1600 | Medium-Weak | Thiophene Ring Vibrations |

| 500-650 | Medium-Weak | C-Br Stretch |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₅H₂BrNO₄S. echemi.com

The high-resolution mass spectrum would confirm the compound's exact mass, which is calculated to be 250.88900 Da. echemi.com A key feature in the low-resolution mass spectrum would be the molecular ion peak (M⁺). Due to the presence of a bromine atom, this peak will appear as a pair of signals of nearly equal intensity (a 1:1 ratio), one for the molecule containing the ⁷⁹Br isotope and one for the molecule containing the ⁸¹Br isotope (M⁺ and M+2).

Common fragmentation patterns would likely involve the loss of small, stable neutral molecules or radicals. This could include the loss of a hydroxyl radical (•OH, M-17), the loss of the entire carboxyl group (•COOH, M-45), or the loss of the nitro group (•NO₂, M-46).

Predicted Mass Spectrometry Data

| m/z Value | Assignment | Notes |

| 251 / 253 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 bromine isotope pattern. |

| 234 / 236 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 206 / 208 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 205 / 207 | [M-NO₂]⁺ | Loss of the nitro group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy offers insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the conjugated systems. In this compound, the thiophene ring, nitro group, and carboxylic acid group constitute a chromophore. The electronic transitions are influenced by the interplay of these functional groups. The substitution of the thiophene ring with both an electron-withdrawing nitro group and a halogen can lead to shifts in the absorption maxima (λmax) compared to the parent thiophene-2-carboxylic acid. Generally, such substitutions can cause a bathochromic (red) or hypsochromic (blue) shift. nih.gov

While specific experimental UV-Vis data for this compound is not detailed in the available search results, theoretical studies on similar thiophene derivatives indicate that electronic transitions can be simulated to predict solvent effects and absorption spectra. nih.gov

X-ray Crystallography for Solid-State Structure Determination

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate the crystal packing. A common and highly predictable interaction for carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds. sigmaaldrich.com

The conformation of this compound in the solid state is determined by the torsion angles between the thiophene ring and its substituents, the carboxylic acid and nitro groups. The orientation of the carboxylic acid group relative to the thiophene ring is of particular interest. There can be intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent nitro group's oxygen or the sulfur atom of the thiophene ring, which would influence planarity.

The nitro group itself may be twisted out of the plane of the thiophene ring to minimize steric repulsion with the adjacent carboxylic acid group. mdpi.com The degree of this twist is a balance between steric hindrance and the electronic stabilization gained from coplanarity, which allows for maximum π-conjugation. Computational chemistry methods are often employed to analyze the potential energy surface and identify the most stable conformers. cwu.edu

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Nitrothiophene 2 Carboxylic Acid

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely employed to predict molecular properties with high accuracy.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This involves finding the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles.

For 5-Bromo-3-nitrothiophene-2-carboxylic acid, the geometry is defined by the planar thiophene (B33073) ring substituted with a bromine atom at the 5-position, a nitro group (NO₂) at the 3-position, and a carboxylic acid group (-COOH) at the 2-position. Conformational analysis primarily focuses on the orientation of the carboxylic acid and nitro groups relative to the thiophene ring. researchgate.net Studies on similar thiophene carboxylic acids show that intramolecular hydrogen bonding between the carboxylic hydrogen and the sulfur atom of the thiophene ring can influence the preferred conformation. researchgate.net However, steric hindrance from the adjacent nitro group in the title compound likely forces the carboxylic acid group into a specific plane to minimize repulsion. The nitro group itself may twist slightly out of the ring plane to alleviate steric strain with the adjacent substituents.

Theoretical calculations, such as those performed at the B3LYP/6-311G(d,p) level, can predict these parameters. The optimized structure reveals the precise spatial arrangement that dictates the molecule's reactivity and interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations for structurally similar thiophene derivatives.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O | ~1.35 Å | |

| C-S (thiophene) | ~1.72 - 1.75 Å | |

| C-C (thiophene) | ~1.38 - 1.44 Å | |

| C-Br | ~1.87 Å | |

| C-N (nitro) | ~1.48 Å | |

| Bond Angle | O=C-O | ~122° |

| C-S-C (thiophene) | ~92° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Table 2: Predicted FMO Energies for this compound (Illustrative) Note: Values are illustrative and based on DFT studies of analogous nitro-aromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -3.5 eV |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic reactions. The map displays different potential values on the molecule's surface using a color spectrum.

Red Regions: Indicate areas of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate areas of most positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

In this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of both the carboxylic acid and the nitro groups. globalresearchonline.netresearchgate.net These areas are the primary centers for hydrogen bonding and electrophilic interactions. A strong positive potential (blue) would be localized on the acidic hydrogen of the carboxylic group, confirming its role as a proton donor. The thiophene ring and the bromine atom would exhibit intermediate potentials, reflecting a more complex distribution of electron density.

Spectroscopic Property Predictions and Validation

Computational methods can accurately predict various spectroscopic properties, which can then be used to validate and interpret experimental data.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman active vibrational modes of a molecule. These calculations help in the precise assignment of experimental spectra. For complex molecules, this is essential as many vibrational modes can overlap.

The predicted spectrum of this compound would be dominated by the characteristic vibrations of its functional groups. Studies on related compounds provide a basis for these assignments. globalresearchonline.netiosrjournals.org

Carboxylic Acid Group: Strong C=O stretching vibration, O-H stretching, and C-O stretching.

Nitro Group: Distinct asymmetric and symmetric NO₂ stretching bands, which are very strong in the IR spectrum. globalresearchonline.net Wagging and scissoring deformation modes also appear at lower frequencies.

Thiophene Ring: C-H stretching, ring C-C and C=C stretching vibrations, and C-S stretching modes. iosrjournals.org

C-Br Bond: A characteristic C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound Note: Frequencies are representative and based on DFT calculations for thiophene, carboxylic acid, and nitro compounds.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3100 | C-H stretch | Thiophene Ring |

| ~3000 | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1530 | NO₂ asymmetric stretch | Nitro Group |

| ~1450 | C=C ring stretch | Thiophene Ring |

| ~1350 | NO₂ symmetric stretch | Nitro Group |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~830 | NO₂ scissoring | Nitro Group |

| ~750 | NO₂ wagging | Nitro Group |

| ~650 | C-S stretch | Thiophene Ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of ¹H and ¹³C NMR chemical shifts. globalresearchonline.net

For this compound, the chemical shifts are heavily influenced by the electronic environment created by the substituents.

¹H NMR: The molecule has only two protons: one on the thiophene ring and one in the carboxylic acid group. The thiophene proton (at the 4-position) is expected to have a significant downfield shift due to the strong electron-withdrawing effects of the adjacent nitro group and the bromine atom. The carboxylic acid proton is also expected to appear far downfield, typically above 10 ppm.

¹³C NMR: The carbon atoms in the molecule will show distinct chemical shifts. The carbonyl carbon of the carboxylic acid will be the most downfield. The carbons attached to the nitro group (C3) and bromine (C5) will also be significantly affected, along with the carbon attached to the carboxylic acid (C2).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative) Note: Chemical shifts are referenced to TMS and are illustrative based on GIAO calculations for analogous structures.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H (on C4) | ~8.0 - 8.5 |

| H (on -COOH) | ~12.0 - 13.5 | |

| ¹³C | C=O | ~160 - 165 |

| C2 (-COOH) | ~130 - 135 | |

| C3 (-NO₂) | ~145 - 150 | |

| C4 | ~125 - 130 |

UV-Vis Absorption Spectrum Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method used to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. This technique calculates the electronic excitation energies, which correspond to the wavelengths of light a molecule absorbs. For this compound, a TD-DFT calculation can reveal how the specific arrangement of the thiophene ring, the electron-withdrawing nitro group, the bromine atom, and the carboxylic acid group influences its electronic transitions.

The predicted spectrum is typically characterized by the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which indicates the intensity of the transition. The primary electronic transitions in a molecule like this are expected to be π → π* and n → π* transitions. The thiophene ring provides the core π-system, while the nitro and carbonyl groups introduce n-orbitals (non-bonding orbitals on oxygen and nitrogen atoms) and additional π-orbitals. The strong electron-withdrawing nature of the nitro group is expected to significantly influence the energy of the molecular orbitals, thereby affecting the absorption wavelengths.

A typical output from a TD-DFT calculation would include data that can be summarized as follows:

| Predicted Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | Data not available | Data not available | HOMO → LUMO |

| S0 → S2 | Data not available | Data not available | HOMO-1 → LUMO |

| S0 → S3 | Data not available | Data not available | HOMO → LUMO+1 |

This table is illustrative. The actual values for wavelength and oscillator strength would be determined by specific TD-DFT calculations using a selected functional and basis set.

The analysis of the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) helps in assigning the character of these transitions. For instance, a transition from a HOMO localized on the thiophene ring to a LUMO centered on the nitro group would indicate an intramolecular charge transfer (ICT) event, which is common in such push-pull systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, theoretical calculations can be employed to explore potential reaction pathways, identify transition states, and determine activation energies. This information is vital for understanding its reactivity, stability, and potential for chemical transformation.

Two plausible reaction mechanisms for this compound that could be investigated computationally are nucleophilic aromatic substitution and the reduction of the nitro group.

Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing nitro group on the thiophene ring can activate the carbon atom attached to the bromine for nucleophilic attack. Computational studies can model the reaction pathway of a nucleophile attacking this position, leading to the substitution of the bromide ion. The calculations would involve locating the transition state structure and calculating the activation energy barrier for this process. This approach helps in predicting the feasibility of such reactions and the effect of different nucleophiles. For related compounds like 2-bromo-3,5-dinitrothiophene, the proposed mechanism of action involves a similar nucleophilic attack by intracellular thiols. researchgate.net

Nitro Group Reduction: In biological contexts, nitroaromatic compounds are often activated via reduction of the nitro group. Computational models can simulate this reduction process, which typically proceeds through single-electron transfers to form a radical anion, followed by further steps to yield nitroso, hydroxylamino, and ultimately amino derivatives. The mechanism of action for some 5-nitrothiophenes against Mycobacterium tuberculosis has been shown to involve activation by a nitroreductase enzyme. nih.gov Theoretical studies can calculate the electron affinity of the molecule to predict the ease of the initial electron transfer and map the potential energy surface of the subsequent reduction steps.

A summary of the kind of data obtained from such a study is shown in the table below.

| Reaction Pathway | Key Intermediates/Transition States | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Nucleophilic Substitution | Meisenheimer-like complex, Transition State | Data not available | Data not available |

| Nitro Group Reduction | Radical anion, Nitroso intermediate | Data not available | Data not available |

This table illustrates the type of thermodynamic and kinetic data that computational modeling can provide for proposed reaction mechanisms.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules of this compound interact with each other governs the formation of larger, ordered structures, known as supramolecular assemblies. These interactions are critical in determining the solid-state properties of the compound, such as its crystal structure and melting point. Computational methods can be used to identify and quantify the non-covalent interactions responsible for this self-assembly.

The key functional groups in this compound allow for a variety of intermolecular interactions:

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of strong, directional hydrogen bonds, often resulting in a centrosymmetric dimer motif in the solid state.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of a nitro or carbonyl group on a neighboring molecule. This is a highly directional interaction that can play a significant role in crystal engineering.

π-π Stacking: The electron-deficient thiophene ring (due to the nitro group) can engage in π-π stacking interactions with other thiophene rings.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions. By calculating the interaction energies, it is possible to predict the most stable packing arrangements of the molecules, providing a theoretical model of the crystal structure.

The potential intermolecular interactions are summarized in the table below.

| Type of Interaction | Donor Group/Atom | Acceptor Group/Atom | Predicted Role in Supramolecular Assembly |

| Hydrogen Bond | Carboxylic acid (-OH) | Carboxylic acid (C=O) | Primary driver of dimer formation |

| Halogen Bond | Bromine (-Br) | Nitro (-NO2) or Carbonyl (C=O) Oxygen | Directional control of crystal packing |

| π-π Stacking | Thiophene Ring | Thiophene Ring | Contributes to layered structures |

By understanding these fundamental interactions, computational chemistry provides a predictive framework for the material properties of this compound, paving the way for its application in materials science and medicinal chemistry.

Advanced Research Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The strategic placement of three distinct functional groups on the thiophene (B33073) ring makes 5-Bromo-3-nitrothiophene-2-carboxylic acid a valuable scaffold in organic synthesis. The carboxylic acid group can be readily converted into a variety of other functionalities such as esters, amides, and acid chlorides. The bromine atom is well-suited for participation in cross-coupling reactions, and the nitro group can be reduced to an amine, providing another point for derivatization.

Precursor for Complex Organic Architectures

While specific examples of highly complex organic architectures synthesized directly from this compound are not extensively documented in publicly available research, its structural features strongly suggest its utility as a precursor for such molecules. The bromine atom at the 5-position is particularly significant, as it can be readily displaced or utilized in carbon-carbon bond-forming reactions.